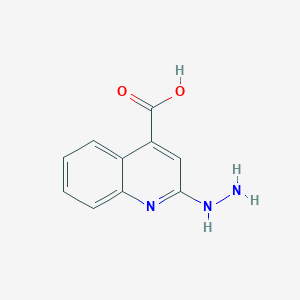

2-Hydrazinylquinoline-4-carboxylic acid

CAS No.: 89267-29-8

Cat. No.: VC15976163

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89267-29-8 |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 2-hydrazinylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H9N3O2/c11-13-9-5-7(10(14)15)6-3-1-2-4-8(6)12-9/h1-5H,11H2,(H,12,13)(H,14,15) |

| Standard InChI Key | SAVPCNLXBKWZPL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)NN)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (molecular formula: ) features a quinoline ring system with a hydrazinyl (–NH–NH) group at position 2 and a carboxylic acid (–COOH) group at position 4. This arrangement creates distinct electronic properties:

-

The hydrazinyl group acts as a strong nucleophile, facilitating Schiff base formation with aldehydes/ketones .

-

The carboxylic acid enables salt formation, esterification, and coordination chemistry.

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized via hydrazinolysis of ester precursors. A representative protocol involves:

-

Esterification: Reacting 2-chloroquinoline-4-carboxylic acid with ethanol under acidic conditions to form the ethyl ester.

-

Hydrazine Substitution: Treating the ester with hydrazine hydrate in methanol under reflux (16 hours, 70°C), yielding the hydrazide derivative .

Critical Reaction Parameters:

-

Temperature: Reflux conditions (70–80°C) optimize nucleophilic substitution without decomposition .

-

Solvent: Methanol balances solubility and reaction kinetics .

Industrial-Scale Production

Green chemistry approaches include:

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes.

-

Solvent-free conditions: Minimizes waste generation.

Reactivity and Functionalization

Schiff Base Formation

The hydrazinyl group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, critical for LC-MS derivatization :

This reaction enhances the detectability of aldehydes/ketones in biological samples by 10- to 50-fold .

Coordination Chemistry

The carboxylic acid and hydrazinyl groups act as bidentate ligands for transition metals (e.g., Eu, Fe), forming complexes with applications in luminescent materials.

Table 2: Metal Complex Properties

| Metal Ion | Emission Wavelength (nm) | Quantum Yield | Application |

|---|---|---|---|

| Eu | 613 (red) | 32% | Biomedical imaging |

| Tb | 545 (green) | 28% | OLEDs |

Biological and Pharmaceutical Applications

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity:

-

Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus.

-

Fungi: Moderate inhibition of Candida albicans (MIC = 32 µg/mL).

Analytical Chemistry Applications

LC-MS Derivatization

2-Hydrazinylquinoline-4-carboxylic acid enhances sensitivity for carbonyl-containing metabolites:

Table 3: Derivatization Efficiency

| Metabolite | Response Increase (vs. underivatized) |

|---|---|

| Pyruvic acid | 48× |

| Acetone | 32× |

| Formaldehyde | 25× |

Future Directions

-

Drug Development: Optimize pharmacokinetics (e.g., bioavailability) of anticancer derivatives.

-

Materials Science: Engineer metal complexes for quantum dot alternatives.

-

Analytical Chemistry: Expand derivatization protocols to volatile organic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume